

Application Notes and Protocols: Voxelotor Analog GBT1118 in Preclinical Sickle Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Voxelotor	
Cat. No.:	B611706	Get Quote

For Researchers, Scientists, and Drug Development Professionals

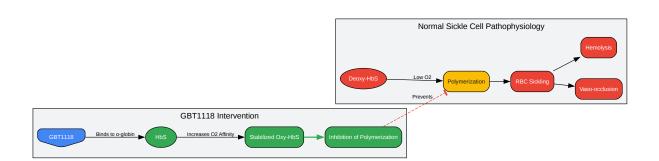
These application notes provide a comprehensive overview of the preclinical application of GBT1118, a **Voxelotor** analog, in the study of sickle cell disease (SCD). This document details the mechanism of action, summarizes key quantitative findings from preclinical studies, and provides detailed protocols for critical experiments.

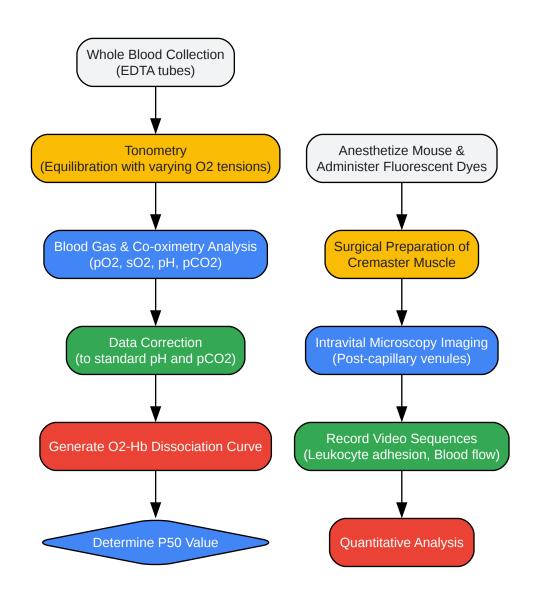
Introduction

Sickle cell disease is a genetic blood disorder characterized by the presence of abnormal hemoglobin (hemoglobin S or HbS). Upon deoxygenation, HbS polymerizes, leading to the characteristic sickling of red blood cells (RBCs). These sickled cells are rigid, fragile, and can block blood flow in small vessels, causing vaso-occlusive crises (VOCs), chronic anemia, and progressive organ damage.

GBT1118 is an allosteric modulator of hemoglobin oxygen affinity. By binding to hemoglobin, it stabilizes the oxygenated state (R-state), thereby increasing hemoglobin's affinity for oxygen. This mechanism is designed to inhibit HbS polymerization, prevent RBC sickling, and consequently alleviate the downstream pathophysiology of SCD.

Mechanism of Action




Methodological & Application

Check Availability & Pricing

GBT1118, similar to its parent compound **Voxelotor**, acts as a potent allosteric modifier of hemoglobin. It covalently and reversibly binds to the N-terminal valine of the α -globin chain of hemoglobin. This binding stabilizes hemoglobin in its high-oxygen-affinity R-state, shifting the allosteric equilibrium away from the low-oxygen-affinity T-state, which is prone to polymerization. By increasing the proportion of oxygenated hemoglobin (oxy-Hb), even at lower oxygen tensions, GBT1118 directly inhibits the primary pathological event in SCD: the polymerization of deoxygenated HbS.

Click to download full resolution via product page

• To cite this document: BenchChem. [Application Notes and Protocols: Voxelotor Analog GBT1118 in Preclinical Sickle Cell Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611706#application-of-voxelotor-analog-gbt1118-in-preclinical-sickle-cell-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com